1,2,5-Hexatriene

Thermal rearrangement Isomerization enthalpy Pericyclic reactivity

1,2,5-Hexatriene (hexa-1,2,5-triene) is a C6H8 acyclic cumulene characterized by a 1,2-propadiene (allene) moiety adjacent to a terminal alkene at position 5. With a molecular weight of 80.13 g/mol, it possesses a distinct orthogonal π-system from the allene core, distinguishing it from conjugated trienes such as 1,3,5-hexatriene.

Molecular Formula C6H8
Molecular Weight 80.13 g/mol
CAS No. 116377-11-8
Cat. No. B054027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,5-Hexatriene
CAS116377-11-8
Synonymshexa-1,2,5-triene
Molecular FormulaC6H8
Molecular Weight80.13 g/mol
Structural Identifiers
SMILESC=CCC=C=C
InChIInChI=1S/C6H8/c1-3-5-6-4-2/h3,6H,1-2,5H2
InChIKeyKHQKGRVDIZQGHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,5-Hexatriene (CAS 116377-11-8) Procurement Guide: Structural Identity and Baseline Characteristics for Scientific Selection


1,2,5-Hexatriene (hexa-1,2,5-triene) is a C6H8 acyclic cumulene characterized by a 1,2-propadiene (allene) moiety adjacent to a terminal alkene at position 5 [1]. With a molecular weight of 80.13 g/mol, it possesses a distinct orthogonal π-system from the allene core, distinguishing it from conjugated trienes such as 1,3,5-hexatriene. Its physical properties include a predicted boiling point of 73.9 °C, density of ~0.69 g/cm³, and a refractive index of 1.417 . The compound is primarily utilized as a reactive intermediate in thermal rearrangement and cyclization studies, serving as a precursor to methylenecyclopentenes and bicyclic frameworks under pyrolytic conditions [2].

Thermal rearrangement
Generates methylenecyclopentenes not accessible from conjugated trienes
Allene cycloaddition
Orthogonal π-system enables [2+2] and [4+2] modes
Analytical standard
Physical property offsets support isomer-specific method development

Why 1,2,5-Hexatriene Cannot Be Substituted by 1,3,5-Hexatriene or Other C6H8 Isomers in Research Procurement


Despite sharing the same molecular formula (C6H8) with 1,3,5-hexatriene and other isomers, 1,2,5-hexatriene exhibits fundamentally different reactivity profiles that prevent generic substitution. The allene core (C=C=C) in 1,2,5-hexatriene presents an orthogonal π-system that engages in distinct pericyclic pathways—thermal rearrangements yield methylenecyclopentenes rather than cyclohexadienes, with a reaction enthalpy (ΔrH°) of −0.9 ± 0.9 kcal/mol for isomerization in the gas phase [1]. In contrast, 1,3,5-hexatriene undergoes 6π-electrocyclization to 1,3-cyclohexadiene, a reaction not accessible to the 1,2,5-isomer [2]. Theoretical kinetic modeling has demonstrated that 1,2,5-hexatriene does not convert to 1,3,5-hexatriene under thermal conditions, confirming that the two isomers occupy non-overlapping reactivity space [3].

Divergent thermal products
1,2,5-isomer yields methylenecyclopentenes; 1,3,5-isomer gives cyclohexadiene via electrocyclization, preventing synthetic interchange.
Energetic mismatch
Isomerization enthalpy differs by approximately 11 kcal/mol, requiring distinct reactor conditions; direct substitution alters kinetic outcome.
Physical property offsets
Lower boiling point, density, and refractive index vs. the conjugated isomer prevent reliable analytical method transfer without revalidation.

Quantitative Differentiation Evidence for 1,2,5-Hexatriene Versus Closest C6H8 Analogs


Thermal Isomerization Enthalpy: 1,2,5-Hexatriene vs. 1,3,5-Hexatriene Reaction Pathway Divergence

The gas-phase isomerization enthalpy (ΔrH°) for 1,2,5-hexatriene to its rearrangement products is −0.9 ± 0.9 kcal/mol, as determined by equilibrium measurements and compiled by NIST [1]. This near-thermoneutral value contrasts sharply with the highly exothermic 6π-electrocyclization of 1,3,5-hexatriene to 1,3-cyclohexadiene, which releases approximately −12 kcal/mol under similar conditions. The minimal thermodynamic driving force for 1,2,5-hexatriene isomerization indicates that its thermal behavior is governed by kinetic factors rather than thermodynamic stability, a critical distinction for researchers designing pyrolytic or flow-chemistry processes.

Isomerization ΔrH°
Reported
−0.9 ± 0.9 kcal/mol
Near-thermoneutral; kinetic control dominates thermal behavior
Gas phase; Roth et al. 1989
Thermal rearrangement Isomerization enthalpy Pericyclic reactivity

Boiling Point and Volatility: 1,2,5-Hexatriene vs. 1,3,5-Hexatriene Physical Property Benchmarking

1,2,5-Hexatriene exhibits a predicted boiling point of 73.9 ± 10.0 °C at 760 mmHg , approximately 2–5 °C lower than the experimentally determined boiling point range of 76–79 °C for 1,3,5-hexatriene [1]. The density of 1,2,5-hexatriene (0.688 g/cm³ predicted) is also notably lower than that of 1,3,5-hexatriene (0.737 g/mL at 25 °C, experimental), reflecting the less compact molecular packing of the allene isomer. These differences, while modest, are analytically distinguishable and relevant for distillation-based purification or gas-chromatographic separation protocols.

Boiling Point / Density
Reported
73.9 °C / 0.688 g/cm³
Distinct from conjugated isomer, supporting identity verification
Predicted values; verify experimentally upon receipt
Boiling point Volatility Physical property differentiation

Thermal Rearrangement Mechanism: Computed Kinetic Partitioning of 1,2,5-Hexatriene vs. 1-Hexen-5-yne

Bozkaya and Özkan (2012) employed CCSD(T) and MRMP2 methods to compute the full potential energy surface connecting 1-hexen-5-yne, 1,2,5-hexatriene, and 2-methylenebicyclo[2.1.0]pentane [1]. Their transition state theory (TST) calculations yielded rate constants and simulated product distributions at 340 °C and 385 °C that quantitatively reproduced Huntsman's experimental pyrolysis data. Critically, the study demonstrated that 1,2,5-hexatriene does not interconvert to 1,3,5-hexatriene, but instead proceeds via a distinct bicyclic intermediate to methylenecyclopentenes, with computed activation barriers consistent with Roth's experimental energetic measurements [2]. This mechanistic exclusivity means that 1-hexen-5-yne cannot serve as a surrogate precursor for the specific methylenecyclopentene product profile generated from 1,2,5-hexatriene.

Pyrolysis Product Distribution
Head-to-head
1,2,5-isomer: methylenecyclopentenes
1-hexen-5-yne: different product manifold
Only 1,2,5-isomer yields the specific scaffold; precursor cannot be substituted
CCSD(T)/MRMP2 simulated at 340–385°C
Reaction kinetics Transition state theory Product distribution

Refractive Index and Optical Property Differentiation: 1,2,5-Hexatriene vs. 1,3,5-Hexatriene

The predicted refractive index of 1,2,5-hexatriene is 1.417 , compared to the experimentally measured n20/D of 1.511 for 1,3,5-hexatriene [1]. This substantial difference (Δn ≈ 0.094) is attributable to the disrupted conjugation in the 1,2,5-isomer, which reduces polarizability relative to the fully conjugated 1,3,5-system. This optical property divergence provides a reliable inline quality-control metric for verifying isomeric identity upon receipt of material, as even minor contamination with the conjugated isomer would produce a detectable refractive index shift.

Refractive Index (n)
Reported
1.417
Large RI gap enables rapid, non-destructive identity check
Δn ≈ 0.094 vs. 1,3,5-isomer; predicted value
Refractive index Optical property Isomer identification

Evidence-Backed Application Scenarios Where 1,2,5-Hexatriene (CAS 116377-11-8) Is the Preferable Procurement Choice


Thermal Generation of Methylenecyclopentene Scaffolds via Flow Pyrolysis

When the synthetic target is 3- or 4-methylenecyclopentene, 1,2,5-hexatriene is the documented precursor of choice. Pyrolysis at 340–385 °C in a flow system yields these products with product distributions quantitatively modeled by Bozkaya and Özkan (2012) [1]. Neither 1,3,5-hexatriene nor 1-hexen-5-yne provides the same product profile, as the former undergoes electrocyclization to cyclohexadiene and the latter follows a distinct aromatization pathway. Researchers should specify 1,2,5-hexatriene (CAS 116377-11-8) with purity ≥95% and confirm identity via refractive index (n ≈ 1.417) to ensure fidelity to published protocols.

Computational Benchmarking and Potential Energy Surface Validation Studies

The thermal rearrangements of 1,2,5-hexatriene have been rigorously characterized at CCSD(T), MRMP2, and CASSCF levels of theory, with computed rate constants and activation parameters validated against experimental data from Huntsman and Roth [1]. This makes the compound a well-calibrated benchmark system for testing new computational methods for allene and cumulene reactivity. Procurement of authenticated 1,2,5-hexatriene enables direct comparison with published computational predictions, supporting method development in physical organic chemistry.

Allene-Specific Cycloaddition and Pericyclic Reaction Methodology Development

The orthogonal π-system of the allene moiety in 1,2,5-hexatriene enables [2+2] and [4+2] cycloaddition modes that are inaccessible to conjugated trienes. While 1,3,5-hexatriene participates exclusively as a 4π or 6π component in pericyclic reactions, 1,2,5-hexatriene can engage as a 2π allene component, offering orthogonal reactivity for methodology development [1]. Researchers exploring allene cycloaddition scope should procure the 1,2,5-isomer specifically, as its reaction enthalpy (−0.9 kcal/mol for isomerization) indicates it remains kinetically competent without excessive background rearrangement under controlled conditions [2].

Isomerically Pure Reference Standard for C6H8 Analytical Method Development

The distinct physical properties of 1,2,5-hexatriene—boiling point 73.9 °C, density 0.688 g/cm³, refractive index 1.417 [1]—differentiate it clearly from co-isomeric 1,3,5-hexatriene (B.P. 76–79 °C, density 0.737 g/mL, n20/D 1.511). These offsets support the development of GC, HPLC, and refractometric methods for isomer-specific quantification in complex hydrocarbon mixtures. Laboratories validating analytical methods for polyunsaturated hydrocarbon streams should include authenticated 1,2,5-hexatriene as a calibration standard.

Application
Selection Property
Validation Focus
Methylenecyclopentene synthesis
Allene-specific thermal reactivity
Product distribution matching Bozkaya & Özkan model
Computational benchmarking
Validated kinetic parameters (CCSD(T)/MRMP2)
Agreement with experimental pyrolysis data
Allene cycloaddition methodology
Orthogonal π-system (2π allene component)
Reactivity under controlled thermal conditions
C₆H₈ analytical reference standard
Distinct physical constants (B.P., RI, density)
Isomer-specific retention time and spectral library
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